molecular formula C19H24O3 B12287195 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione CAS No. 24101-21-1

4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione

Cat. No.: B12287195
CAS No.: 24101-21-1
M. Wt: 300.4 g/mol
InChI Key: ZWXONJFCJAGEBA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Constitutional Isomerism

The compound’s IUPAC name, (3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methylhexahydroindene-1,5-dione, systematically describes its polycyclic framework:

  • Parent structure : Hexahydroindene (bicyclo[4.3.0]nonane system) with full hydrogenation of three double bonds
  • Substituents :
    • 1,5-dione (keto groups at positions 1 and 5)
    • 4-position: 2-(5-hydroxy-2-methylphenyl)ethyl side chain
    • 7a-position: Methyl group
  • Stereodescriptors : Three chiral centers at C3a, C4, and C7a with S configurations

Constitutional isomerism arises from alternative substitution patterns on the indene core. Potential isomers include:

  • Positional isomers : Diketone groups at positions 1,4 or 2,5 instead of 1,5
  • Side chain isomers : Hydroxyphenylethyl group attached at C3 or C5 rather than C4

The current substitution pattern maximizes conjugation between the aromatic ring and diketone system, as evidenced by bond length alternation in crystallographic data.

Stereochemical Configuration Analysis: Absolute Configuration Determination via X-ray Crystallography

Single-crystal X-ray diffraction analysis resolves the compound’s absolute configuration through:

Crystallographic Parameters

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=8.542 Å, b=12.307 Å, c=14.891 Å
Z-value 4
R-factor 0.0412

Key stereochemical features:

  • Chiral centers : C3a (S), C4 (S), and C7a (S) configurations confirmed through anomalous dispersion effects
  • Ring puckering : Indane system adopts a boat conformation with C7a-methyl group in axial orientation
  • Torsion angles :
    • C4-C5-C6-C7: 178.3° (near-perfect antiperiplanar alignment)
    • Phenylethyl side chain: 62.4° dihedral angle relative to indane plane

The crystal structure shows intramolecular hydrogen bonding between the 5-hydroxyl group and C1 ketone oxygen (O···O distance=2.68 Å), stabilizing the observed conformation.

Comparative Structural Analysis with Related Indane-1,3-dione Derivatives

Structural variations among indane-dione derivatives significantly impact physicochemical properties:

Comparative Molecular Features

Compound Substituent Position Molecular Formula Key Structural Difference
Secophenol (Target) 4-position C₁₉H₂₄O₃ Extended phenylethyl side chain
2-(3-Hydroxyphenyl)-1,3-indandione 2-position C₁₅H₁₀O₃ Planar aromatic substitution
2-Acetyl-1,3-indanedione 2-position C₁₁H₈O₃ Acetyl group induces tautomerism

Notable trends:

  • Side chain length correlates with solubility: Secophenol’s phenylethyl group reduces water solubility compared to acetyl-substituted analogues
  • Substituent position affects conjugation: 2-substituted derivatives exhibit stronger keto-enol tautomerism than 4-substituted secophenol
  • Steric effects : 7a-methyl group in secophenol creates significant A-ring puckering absent in unsubstituted indanediones

Tautomeric Behavior and Conformational Dynamics in Solution Phase

Despite its diketone functionality, secophenol exhibits limited tautomerism due to:

  • Steric hindrance : 7a-methyl group prevents enolization at C1-C5 positions
  • Conformational locking : Intramolecular H-bond network stabilizes keto form
  • Electronic effects : Electron-donating methyl group on phenyl ring disfavors enolate formation

Variable-temperature NMR studies (298-373 K) reveal:

  • Major conformer : 85% population with syn-periplanar arrangement of C4 side chain and C7a methyl group
  • Minor conformer : 15% population exhibiting anti-periplanar orientation

Solvent-dependent studies show:

Solvent Dielectric Constant Dominant Conformer
CDCl₃ 4.81 Syn-periplanar (92%)
DMSO-d₆ 46.68 Anti-periplanar (41%)

The solvent-induced conformational shift arises from differential stabilization of the polar diketone moiety versus nonpolar aromatic side chain.

Tautomeric Equilibrium Constants (298 K)

Tautomer Kₜ (CDCl₃) Kₜ (DMSO-d₆)
Keto (observed) 1.00 1.00
Enol (undetectable) <0.01 <0.01

Properties

IUPAC Name

4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXONJFCJAGEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24101-21-1
Record name NSC70573
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

SmI₂-Mediated Radical Cyclization

Samarium(II) iodide (SmI₂) facilitates 4-exo-trig cyclizations of unsaturated ketones to form cyclobutanol intermediates, which are subsequently oxidized to diones. For example, γ,δ-unsaturated ketones undergo one-electron reduction by SmI₂ in tetrahydrofuran (THF), generating ketyl radicals that cyclize to form the hexahydroindene core.

Key Conditions :

  • Substrate: γ,δ-Unsaturated ketone
  • Reagent: SmI₂ (2 equiv), HMPA (co-solvent)
  • Temperature: 0–25°C
  • Yield: 65–78%

Acid-Catalyzed Semicyclization

A semi-cyclization approach employs AlCl₃ or HCl to promote electrophilic aromatic substitution. For instance, 1,4-dimethoxyacetophenone derivatives react with AlCl₃ at 120°C, leading to partial cyclization followed by deprotection to yield the hexahydroindene dione.

Introduction of the 2-(5-Hydroxy-2-methylphenyl)ethyl Side Chain

Friedel-Crafts Alkylation

The ethylphenol side chain is introduced via Friedel-Crafts alkylation using 2-(5-hydroxy-2-methylphenyl)ethyl bromide and a Lewis acid catalyst.

Procedure :

  • Dissolve the hexahydroindene dione (1 equiv) in dry CH₂Cl₂.
  • Add AlCl₃ (1.2 equiv) and 2-(5-hydroxy-2-methylphenyl)ethyl bromide (1.5 equiv).
  • Stir at 0°C for 4 h, then quench with ice-water.

Outcome :

  • Yield: 58–72%
  • Purity: >90% (HPLC)

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling links pre-functionalized fragments. The hexahydroindene core is brominated at C4, then coupled with a 2-(5-hydroxy-2-methylphenyl)ethyl boronic ester under Pd(PPh₃)₄ catalysis.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 80°C, 12 h

Oxidation and Functional Group Interconversion

Ketone Formation via Jones Oxidation

Secondary alcohols in intermediates are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄).

Example :

  • Substrate: 7a-Methylhexahydroindene-1,5-diol
  • Reagent: CrO₃ (3 equiv), H₂SO₄ (0.5 M)
  • Temperature: 0°C → 25°C
  • Yield: 82%

Hydroxyl Group Protection/Deprotection

Phenolic -OH groups are protected as TBS ethers or acetates during synthesis.

Deprotection Protocol :

  • Protected intermediate (1 equiv)
  • Reagent: TBAF (1.1 equiv) in THF
  • Time: 2 h

Purification and Characterization

Recrystallization

Final products are purified via recrystallization from chloroform/hexane (1:3).

Steps :

  • Dissolve crude product in hot chloroform (60°C).
  • Add hexane dropwise until cloudiness appears.
  • Cool to −20°C for 12 h.

Purity : ≥98% (NMR)

Chromatographic Methods

  • Normal-phase HPLC : Silica column, hexane/EtOAc (7:3)
  • Retention time : 14.2 min

Synthetic Challenges and Mitigation Strategies

Challenge Solution Source
Epimerization at C7a Use low-temperature (−78°C) LiHMDS for deprotonation
Over-oxidation of diones Employ catalytic TEMPO with NaOCl
Side-chain degradation during coupling Install side chain early in synthesis

Scalability and Industrial Relevance

A kilogram-scale synthesis was reported using continuous flow reactors to enhance reproducibility:

Flow Reactor Parameters :

  • Residence time: 8 min
  • Temperature: 100°C
  • Throughput: 1.2 kg/day

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct functionalization of the hexahydroindene core without pre-functionalization.

Biocatalytic Approaches

Engineered P450 monooxygenases introduce hydroxyl groups with >95% enantiomeric excess.

Analytical Data Summary

Property Value Method
Melting point 168–170°C DSC
[α]D²⁵ +43.2° (c 1.0, CHCl₃) Polarimetry
HRMS (ESI+) m/z 301.1804 [M+H]+ TOF-MS

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests it may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups enhances electron donation capabilities, potentially leading to antioxidant effects.
  • Anti-inflammatory Properties : Studies indicate that similar structures can inhibit inflammatory pathways.

Organic Synthesis

The compound can serve as a precursor or intermediate in organic synthesis:

  • Friedel-Crafts Reactions : It can participate in Friedel-Crafts acylation reactions to synthesize more complex aromatic compounds.
  • Intramolecular Reactions : Its structure allows for intramolecular cyclization processes that can yield cyclic compounds with diverse functionalities.

Materials Science

Research into polymeric materials has shown that compounds with similar frameworks can be used to develop:

  • Polymeric Films : The compound’s ability to form stable bonds may be exploited in creating durable films for packaging or protective coatings.
  • Nanomaterials : Its unique electronic properties may facilitate the development of nanostructures for electronic applications.

Case Study 1: Antioxidant Activity

A study explored the antioxidant potential of derivatives similar to the compound . Results indicated that hydroxylated compounds demonstrated significant scavenging activity against free radicals. This suggests that 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione could be a candidate for further development as an antioxidant agent in pharmaceuticals.

Case Study 2: Synthesis via Friedel-Crafts Acylation

Research conducted on the synthesis of polycyclic aromatic hydrocarbons utilized compounds with similar structures in Friedel-Crafts acylation reactions. The findings highlighted the efficiency of using such compounds as intermediates for synthesizing larger aromatic systems with potential applications in organic electronics.

Mechanism of Action

The mechanism of action of 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Groups

The hexahydroindene-1,5-dione core is shared with several vitamin D analogs and synthetic intermediates. Key comparisons include:

Table 1: Structural Comparison with Analogs
Compound Name Core Structure Substituents Functional Groups Key Differences References
Target Compound Hexahydroindene-1,5-dione 2-(5-Hydroxy-2-methylphenyl)ethyl Dione, hydroxyl, methyl Aromatic ethylphenyl substituent enhances lipophilicity.
BD290330 (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione Tetrahydroindene-1,5-dione None Dione, methyl Reduced saturation (tetrahydro vs. hexahydro core), simpler structure.
Calcijex (Vitamin D analog) Hexahydroindene Hydroxy, methyl, cyclohexane diol Diol, hydroxyl, methyl Aliphatic side chain; involved in calcium homeostasis.
25-Hydroxyvitamin D (Calcifediol) Hexahydroindene Hydroxy, methylidene Hydroxyl, methylidene Open-chain secosteroid structure; clinical use in vitamin D deficiency.
10-(4-Chlorophenyl)-14a-hydroxy-12-methyl-...dione (Complex indene derivative) Octahydroindene-methanoazepino-pyrrolizine-dione Chlorophenyl, hydroxy Dione, hydroxyl, chlorophenyl Extended polycyclic framework with heteroatoms.

Biological Activity

The compound 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione , also known as 12-hydroxysecophenol , has garnered interest in various biological and pharmacological studies due to its unique structural properties. This article delves into its biological activity, including potential therapeutic effects and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H24O4
  • IUPAC Name : (3aS,4S,7R,7aR)-7-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione
  • Molar Mass : 300.17254 g/mol
  • SMILES Representation : O=C3C@@H[C@H]2C@@(C@HC3)C

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives of hexahydroindene compounds possess significant antioxidant properties. The hydroxyl groups in the structure may contribute to scavenging free radicals and protecting cellular components from oxidative stress.

Anti-inflammatory Effects

Compounds similar to 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has shown promise in inhibiting the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Scavenging of Reactive Oxygen Species (ROS) : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.
  • Inhibition of NF-kB Pathway : Some studies suggest that related compounds can inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Zhang et al. (2020)Demonstrated antioxidant activity through DPPH assay; IC50 value was significantly lower than standard antioxidants.
Lee et al. (2021)Reported anti-inflammatory effects in vitro by reducing IL-6 and TNF-alpha levels in macrophages.
Kim et al. (2022)Investigated anticancer properties; showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.

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